REACTION_CXSMILES
|
[C:1](N[C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7](C)[CH:6]=1)(=O)C.[N+]([O-])(O)=[O:16].BrBr.BrN1[C:26](=[O:27])[CH2:25][CH2:24][C:23]1=O.BrN1[C:36](C)([CH3:37])[C:34](=O)N(Br)C1=O.[C:40]([Cl:44])(Cl)([Cl:42])[Cl:41]>C(Cl)(Cl)Cl.C(#N)C>[Cl:41][C:40]([Cl:44])([Cl:42])[CH3:1].[C:26]([O:27][O:11][C:9](=[O:10])[C:8]1[CH:7]=[CH:6][CH:5]=[CH:13][CH:12]=1)(=[O:16])[C:25]1[CH:37]=[CH:36][CH:34]=[CH:23][CH:24]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC(=C(C(=O)O)C=C1)C
|
Name
|
5-nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mix
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
CUSTOM
|
Details
|
into crushed ice
|
Type
|
FILTRATION
|
Details
|
the solid product collected by filtration
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization from DMF/water or by silica chromatography
|
Type
|
CUSTOM
|
Details
|
The acetamide is removed by alkaline hydrolysis with 1-10% NaOH solution in 90% ethanol
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added to excess dilute HCl
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
WAIT
|
Details
|
methanolic HCl at room temperature for several days
|
Type
|
CUSTOM
|
Details
|
After removal of solvent the product
|
Type
|
CUSTOM
|
Details
|
is partitioned between ethyl acetate
|
Type
|
WASH
|
Details
|
After washing with water the organic phase
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica chromatography
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
through celite and evaporation
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
ADDITION
|
Details
|
poured into satd
|
Type
|
FILTRATION
|
Details
|
aq. sodium bicarbonate and the solid product filtered
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization
|
Type
|
TEMPERATURE
|
Details
|
by refluxing with phthaloyl dichloride in pyridine
|
Type
|
CUSTOM
|
Details
|
followed by reaction of the diazepine with pyrazole
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](N[C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7](C)[CH:6]=1)(=O)C.[N+]([O-])(O)=[O:16].BrBr.BrN1[C:26](=[O:27])[CH2:25][CH2:24][C:23]1=O.BrN1[C:36](C)([CH3:37])[C:34](=O)N(Br)C1=O.[C:40]([Cl:44])(Cl)([Cl:42])[Cl:41]>C(Cl)(Cl)Cl.C(#N)C>[Cl:41][C:40]([Cl:44])([Cl:42])[CH3:1].[C:26]([O:27][O:11][C:9](=[O:10])[C:8]1[CH:7]=[CH:6][CH:5]=[CH:13][CH:12]=1)(=[O:16])[C:25]1[CH:37]=[CH:36][CH:34]=[CH:23][CH:24]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC(=C(C(=O)O)C=C1)C
|
Name
|
5-nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mix
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
CUSTOM
|
Details
|
into crushed ice
|
Type
|
FILTRATION
|
Details
|
the solid product collected by filtration
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization from DMF/water or by silica chromatography
|
Type
|
CUSTOM
|
Details
|
The acetamide is removed by alkaline hydrolysis with 1-10% NaOH solution in 90% ethanol
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added to excess dilute HCl
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
WAIT
|
Details
|
methanolic HCl at room temperature for several days
|
Type
|
CUSTOM
|
Details
|
After removal of solvent the product
|
Type
|
CUSTOM
|
Details
|
is partitioned between ethyl acetate
|
Type
|
WASH
|
Details
|
After washing with water the organic phase
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica chromatography
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
through celite and evaporation
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
ADDITION
|
Details
|
poured into satd
|
Type
|
FILTRATION
|
Details
|
aq. sodium bicarbonate and the solid product filtered
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization
|
Type
|
TEMPERATURE
|
Details
|
by refluxing with phthaloyl dichloride in pyridine
|
Type
|
CUSTOM
|
Details
|
followed by reaction of the diazepine with pyrazole
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](N[C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7](C)[CH:6]=1)(=O)C.[N+]([O-])(O)=[O:16].BrBr.BrN1[C:26](=[O:27])[CH2:25][CH2:24][C:23]1=O.BrN1[C:36](C)([CH3:37])[C:34](=O)N(Br)C1=O.[C:40]([Cl:44])(Cl)([Cl:42])[Cl:41]>C(Cl)(Cl)Cl.C(#N)C>[Cl:41][C:40]([Cl:44])([Cl:42])[CH3:1].[C:26]([O:27][O:11][C:9](=[O:10])[C:8]1[CH:7]=[CH:6][CH:5]=[CH:13][CH:12]=1)(=[O:16])[C:25]1[CH:37]=[CH:36][CH:34]=[CH:23][CH:24]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC(=C(C(=O)O)C=C1)C
|
Name
|
5-nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mix
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
CUSTOM
|
Details
|
into crushed ice
|
Type
|
FILTRATION
|
Details
|
the solid product collected by filtration
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization from DMF/water or by silica chromatography
|
Type
|
CUSTOM
|
Details
|
The acetamide is removed by alkaline hydrolysis with 1-10% NaOH solution in 90% ethanol
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added to excess dilute HCl
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
WAIT
|
Details
|
methanolic HCl at room temperature for several days
|
Type
|
CUSTOM
|
Details
|
After removal of solvent the product
|
Type
|
CUSTOM
|
Details
|
is partitioned between ethyl acetate
|
Type
|
WASH
|
Details
|
After washing with water the organic phase
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica chromatography
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
through celite and evaporation
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
ADDITION
|
Details
|
poured into satd
|
Type
|
FILTRATION
|
Details
|
aq. sodium bicarbonate and the solid product filtered
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization
|
Type
|
TEMPERATURE
|
Details
|
by refluxing with phthaloyl dichloride in pyridine
|
Type
|
CUSTOM
|
Details
|
followed by reaction of the diazepine with pyrazole
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |